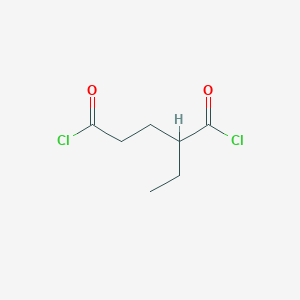
2-Ethylpentanedioyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylpentanedioyl dichloride is an organic compound with the molecular formula C₇H₁₀Cl₂O₂. It is a derivative of pentanedioic acid, where two chlorine atoms replace the hydroxyl groups. This compound is primarily used in organic synthesis as an intermediate for producing various chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethylpentanedioyl dichloride can be synthesized through the reaction of 2-ethylpentanedioic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the acid reacts with the chlorinating agent to form the dichloride compound, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases as by-products .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation systems to purify the final product. The reaction conditions are carefully controlled to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylpentanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and water to form esters, amides, and acids, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethylpentanedioic acid and hydrochloric acid.
Reduction: It can be reduced to form the corresponding alcohols
Common Reagents and Conditions:
Alcohols: React under mild conditions to form esters.
Amines: React under slightly elevated temperatures to form amides.
Major Products Formed:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Acids: Formed from hydrolysis.
Applications De Recherche Scientifique
2-Ethylpentanedioyl dichloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the production of drug intermediates and active pharmaceutical ingredients.
Polymer Chemistry: Utilized in the synthesis of specialty polymers and resins.
Material Science: Used in the development of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 2-ethylpentanedioyl dichloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. The molecular targets include hydroxyl, amino, and other nucleophilic groups present in various substrates .
Comparaison Avec Des Composés Similaires
Pentanedioyl dichloride: Similar structure but without the ethyl group.
Hexanedioyl dichloride: Contains an additional carbon in the chain.
Butanedioyl dichloride: Shorter carbon chain.
Uniqueness: 2-Ethylpentanedioyl dichloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting products. This structural variation can lead to differences in physical properties, reactivity, and applications compared to its analogs .
Propriétés
IUPAC Name |
2-ethylpentanedioyl dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O2/c1-2-5(7(9)11)3-4-6(8)10/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMYOFCECDLEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














